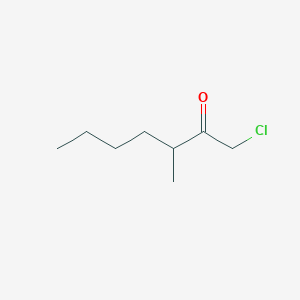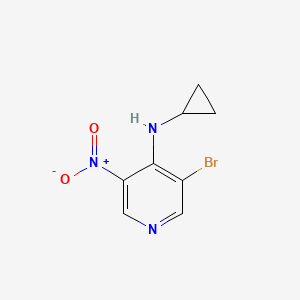
3-bromo-N-cyclopropyl-5-nitropyridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N-cyclopropyl-5-nitropyridin-4-amine is an organic compound characterized by a pyridine ring substituted with bromine, nitro, and cyclopropylamine groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-cyclopropyl-5-nitropyridin-4-amine typically involves the following steps:
Nitration: The starting material, pyridine, undergoes nitration to introduce the nitro group at the 5-position.
Bromination: The nitrated pyridine is then brominated at the 3-position.
Cyclopropylamine Introduction: Finally, the brominated and nitrated pyridine is reacted with cyclopropylamine to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions tailored for large-scale synthesis.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo further oxidation to form various oxidative derivatives.
Reduction: The nitro group can also be reduced to an amine group under appropriate conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation Products: Various nitro-oxidized derivatives.
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
3-bromo-N-cyclopropyl-5-nitropyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-bromo-N-cyclopropyl-5-nitropyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and bromine groups can participate in various interactions, including hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
- (3-Bromo-5-nitro-pyridin-4-yl)-ethyl-amine
- (3-Bromo-5-nitro-pyridin-4-yl)-phenethyl-amine
- 3-Bromo-5-nitro-4-pyridinol
Comparison:
- 3-bromo-N-cyclopropyl-5-nitropyridin-4-amine is unique due to the presence of the cyclopropylamine group, which imparts distinct steric and electronic properties compared to the ethyl or phenethyl analogs.
- The cyclopropyl group can influence the compound’s reactivity and interaction with biological targets, potentially leading to different biological activities and applications.
属性
分子式 |
C8H8BrN3O2 |
|---|---|
分子量 |
258.07 g/mol |
IUPAC 名称 |
3-bromo-N-cyclopropyl-5-nitropyridin-4-amine |
InChI |
InChI=1S/C8H8BrN3O2/c9-6-3-10-4-7(12(13)14)8(6)11-5-1-2-5/h3-5H,1-2H2,(H,10,11) |
InChI 键 |
ZOBHBGYGMBUNQU-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NC2=C(C=NC=C2[N+](=O)[O-])Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
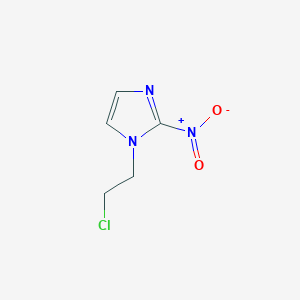
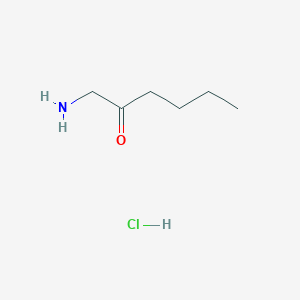
![4-[(Thiophen-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B8658899.png)
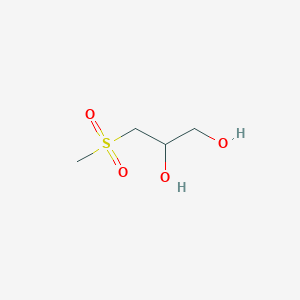
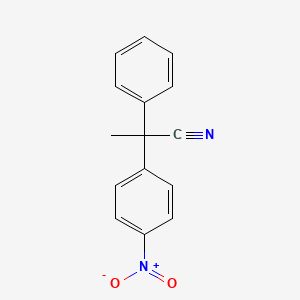
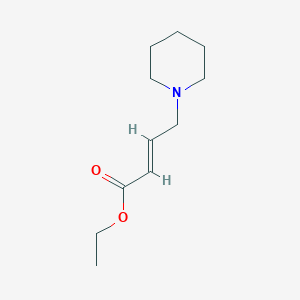
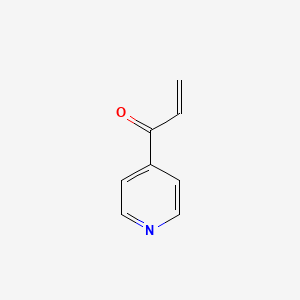





![3-Bromo-N-[2-(morpholin-4-yl)ethyl]imidazo[1,2-a]pyrazin-8-amine](/img/structure/B8658978.png)
